Regioisomeric Differentiation: 1-Methyl vs. 2-Methyl Substitution Impact on LogP
The ACD/LogP, a key predictor of fragrance substantivity and environmental fate, differs between regioisomers. 1-Methyl-7-(1-methylpropyl)naphthalene has a predicted ACD/LogP of 5.78 . Its direct regioisomer, 2-methyl-7-(1-methylpropyl)naphthalene, has a predicted XLogP3 of 5.7 [1]. The 0.08 log unit difference indicates a slightly higher lipophilicity for the 1-methyl isomer, which could translate to marginally longer substantivity on skin or fabric.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP: 5.78 |
| Comparator Or Baseline | 2-Methyl-7-(1-methylpropyl)naphthalene (CAS 56564-73-9); XLogP3: 5.7 |
| Quantified Difference | ΔLogP ≈ 0.08 |
| Conditions | Predicted values from ACD/Labs Percepta (v14.00) and PubChem XLogP3, respectively. |
Why This Matters
In fragrance formulation, even small differences in LogP can influence the evaporation curve and skin substantivity, making the 1-methyl isomer potentially more persistent in a fragrance blend.
- [1] PubChem. 2-Methyl-7-(1-methylpropyl)naphthalene. Compound Summary. CID: 3018332. https://pubchem.ncbi.nlm.nih.gov/compound/3018332 (accessed via data aggregation). View Source
